4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethoxybenzoyl group, an azetidine ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the oxadiazole ring via a cycloaddition reaction. The trifluoromethoxybenzoyl group is then introduced through an acylation reaction, and finally, the pyridine ring is attached through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully managed to ensure the safety and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)benzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3,5-二(4H-1,2,4-三唑-4-基)苯甲酸
Uniqueness
4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the azetidine and oxadiazole rings contribute to its biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3/c19-18(20,21)27-14-3-1-12(2-4-14)17(26)25-9-13(10-25)16-23-15(24-28-16)11-5-7-22-8-6-11/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTIDBKAYNMJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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